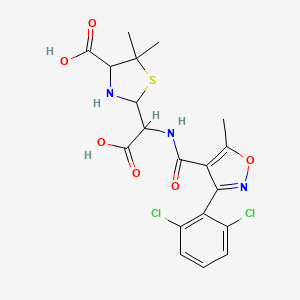
DicloxacilloicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicloxacilloic Acid is a synthetic compound derived from the penicillin family. It is known for its potent antibacterial properties, particularly against penicillinase-producing staphylococci. The compound is characterized by its stability against hydrolysis by a variety of beta-lactamases, making it a valuable agent in the treatment of resistant bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicloxacilloic Acid is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with 2,6-dichlorophenylacetic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of Dicloxacilloic Acid involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical modification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dicloxacilloic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites and derivatives that are studied for their enhanced or modified antibacterial properties .
Applications De Recherche Scientifique
Dicloxacilloic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactamase resistance and the development of new antibiotics.
Biology: The compound is studied for its interactions with bacterial cell walls and its mechanisms of resistance.
Medicine: Dicloxacilloic Acid is used in the treatment of infections caused by penicillinase-producing staphylococci, making it a critical drug in clinical settings.
Industry: The compound is used in the development of new antibacterial agents and in the study of environmental degradation of antibiotics
Mécanisme D'action
Dicloxacilloic Acid exerts its antibacterial effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
Comparaison Avec Des Composés Similaires
Dicloxacillin: A closely related compound with similar antibacterial properties but different pharmacokinetic profiles.
Cephalexin: Another beta-lactam antibiotic with a broader spectrum of activity but less resistance to beta-lactamases.
Doxycycline: A tetracycline antibiotic with a different mechanism of action and a broader range of activity.
Uniqueness: Dicloxacilloic Acid is unique in its high stability against hydrolysis by beta-lactamases, making it particularly effective against resistant bacterial strains. Its specific binding to penicillin-binding proteins and its resistance to enzymatic degradation set it apart from other antibiotics .
Propriétés
Formule moléculaire |
C19H19Cl2N3O6S |
|---|---|
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29) |
Clé InChI |
BPQOXRMAVQEJBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



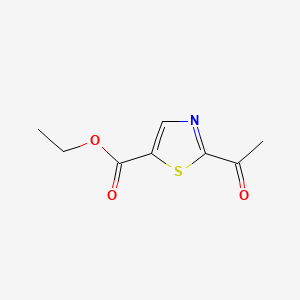
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
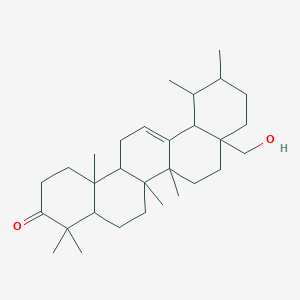
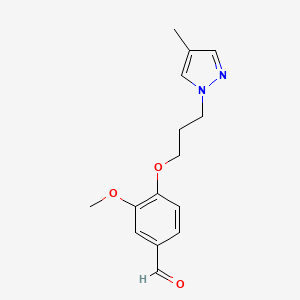

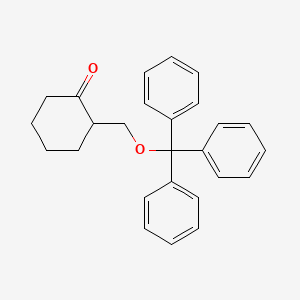

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

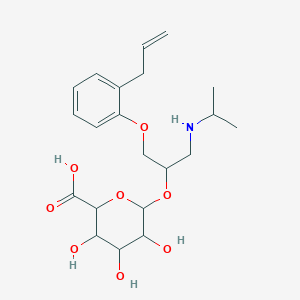

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
